molecular formula C9H11NO3 B3429752 3-Phenyl-L-serine CAS No. 7695-56-9

3-Phenyl-L-serine

Cat. No.: B3429752
CAS No.: 7695-56-9
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-JGVFFNPUSA-N
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Description

3-Phenyl-L-serine is an important amino acid derivative with a wide range of applications in the scientific community. It is a valuable chiral synthon and a building block of peptide antibiotics . The common name for this compound is this compound and its CAS number is 6254-48-4 .


Synthesis Analysis

The synthesis of this compound involves a series of defined genetic modification methodologies . The L-serine biosynthetic pathway genes (serAfr, serC, and serB) associated with phosphoglycerate kinase (pgk) are overexpressed . The synthesis of this compound can also be achieved from Benzaldehyde and Glycine .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . It has a molecular weight of 181.18900 . The exact mass is 181.07400 .


Chemical Reactions Analysis

The reaction conditions for the synthesis of this compound involve the use of pyridoxal 5’-phosphate and L-allo-threonine aldolase from Thermotoga maritima in an aqueous phosphate buffer .


Physical and Chemical Properties Analysis

This compound has a density of 1.335g/cm3 . Its boiling point is 398ºC at 760 mmHg . The flash point is 194.5ºC .

Scientific Research Applications

Role in Serine Biosynthesis and Metabolism

3-Phenyl-L-serine is closely related to L-serine, an amino acid integral to numerous cellular functions. L-serine is synthesized from glycolytic intermediate 3-phosphoglycerate and is essential for protein, membrane lipid, nucleotide, and neuroactive amino acid synthesis, including D-serine and glycine. High expression of 3-phosphoglycerate dehydrogenase (3PGDH), the enzyme catalyzing the entry of glycolytic intermediates into the serine synthesis pathway, has been observed in various tissues and linked to different cancers due to its role in controlling the flow of carbon into serine biosynthesis (Kalhan & Hanson, 2012; Yamasaki et al., 2001).

Implications in Neurological Disorders

D-3-Phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthetic pathway, has been found to play a significant role in cancer and tumor resistance to chemotherapy, demonstrating the importance of serine synthesis in proliferative diseases. Alterations in serine synthesis pathways can significantly impact tumor growth and chemotherapy resistance (Zhao et al., 2020). Moreover, L-serine's role as a glia-derived trophic factor suggests its importance in supporting neuron survival and differentiation, further indicating its therapeutic potential in treating neurological disorders (Furuya & Watanabe, 2003).

Applications in Microbiology and Biotechnology

Research into serine synthesis pathways has extended into microbiology, with studies on Corynebacterium glutamicum showing engineered strains for high-yield L-serine production from glucose. These findings have implications for biotechnological production of L-serine and potentially other amino acids or derivatives, highlighting the economic and industrial importance of understanding and manipulating these biosynthetic pathways (Zhang et al., 2019).

Therapeutic Potential and Treatment Strategies

The therapeutic potential of L-serine supplementation in treating disorders related to serine biosynthesis has been underscored by clinical outcomes. For example, prenatal and early postnatal treatment in 3-phosphoglycerate dehydrogenase deficiency, a condition characterized by congenital microcephaly, severe psychomotor retardation, and intractable seizures, has shown promising results, with significant improvements in neurological outcomes (Koning, 2004).

Future Directions

The future directions of 3-Phenyl-L-serine research could involve further investigation of the enzymes crucial to identify the molecular mechanisms involved in modulating concentrations of the serine enantiomers . This could help in studying the interplay between glial and neuronal cells and also to determine the most suitable therapeutic approach for various diseases .

Biochemical Analysis

Biochemical Properties

L-threo-phenylserine is synthesized from L-threonine and benzaldehyde by the enzyme L-threonine transaldolase (PmLTTA), which was identified from Pseudomonas sp. through genome mining . PmLTTA exhibits high activity in the synthesis of L-threo-phenylserine, with a specific activity of 5.48 U mg –1 .

Cellular Effects

L-serine, a precursor of L-threo-phenylserine, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of L-threo-phenylserine involves the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids with high diastereoselectivity . This process is catalyzed by L-threonine transaldolase, which exhibits high activity in the synthesis of L-threo-phenylserine .

Temporal Effects in Laboratory Settings

The activity of L-threonine transaldolase, the enzyme responsible for the synthesis of L-threo-phenylserine, was monitored at different temperatures until residual activities were lower than 50% . This suggests that the enzyme’s activity and, consequently, the production of L-threo-phenylserine, may be influenced by temperature changes over time.

Metabolic Pathways

L-threo-phenylserine is involved in the metabolic pathway catalyzed by L-threonine transaldolase . This enzyme catalyzes the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids, including L-threo-phenylserine .

Subcellular Localization

Given that its synthesis involves enzymes such as L-threonine transaldolase, which are typically found in the cytoplasm , it is likely that L-threo-phenylserine is also localized in the cytoplasm

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863731, DTXSID401296197
Record name L-threo-3-Phenylserine
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Record name rel-(βS)-β-Hydroxy-D-phenylalanine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7695-56-9, 6254-48-4
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
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Record name (βR)-β-Hydroxy-L-phenylalanine
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Record name 3-Phenyl-L-serine
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Record name Phenylserine, threo-
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Record name L-threo-3-Phenylserine
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Record name rel-(βS)-β-Hydroxy-D-phenylalanine
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Record name 3-phenyl-L-serine
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Record name PHENYLSERINE, THREO-
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for the antiviral activity of L-threo-phenylserine against influenza A virus?

A: L-threo-phenylserine exerts its antiviral effect by competitively inhibiting the incorporation of phenylalanine, an essential amino acid, during viral protein synthesis. [, ] This suggests that L-threo-phenylserine likely targets a viral enzyme or process involved in phenylalanine utilization. Interestingly, the antiviral activity of L-threo-phenylserine is specific to influenza A virus and does not extend to ectromelia virus infections in mice. []

Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?

A: Structural modifications to L-threo-phenylserine significantly impact its antiviral activity. Substitution of either the beta-hydroxyl group or the alpha-amino group completely abolishes its activity. [, ] This highlights the importance of these specific functional groups for binding to the target and exerting the antiviral effect. Additionally, the L-threo stereoisomer is crucial for activity, suggesting a specific interaction with a chiral target.

Q3: What is the role of phenylalanine in influenza A virus replication, and how does L-threo-phenylserine interfere with this process?

A: Phenylalanine is essential for viral protein synthesis in influenza A virus. [] While the exact mechanism remains unclear, L-threo-phenylserine competitively inhibits the utilization of phenylalanine, likely by interfering with a viral enzyme or process specific to this amino acid. This ultimately disrupts viral protein synthesis and hinders viral replication. Notably, supplying phenylalanine in the form of phenylalanylglycine or glycylphenylalanine can reverse the inhibitory effect of L-threo-phenylserine, further supporting its role in disrupting phenylalanine utilization. []

Q4: Are there any known applications of L-threo-phenylserine beyond antiviral research?

A: Yes, L-threo-phenylserine has been investigated for its potential to specifically inhibit the expression of the lactose operon in Escherichia coli. [] This suggests potential applications in regulating gene expression in bacterial systems. Additionally, research explores the use of multi-enzyme cascades for sustainable synthesis of L-threo-phenylserine, highlighting its potential as a building block for various chemical syntheses. []

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